N-(2-chloro-4-fluorobenzyl)-2-(4-ethylphenoxy)-N-(pyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2-(4-ETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2-(4-ETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chloro-4-fluorobenzyl chloride with 4-ethylphenol in the presence of a base to form the corresponding ether. This intermediate is then reacted with 2-pyridylamine and acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2-(4-ETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2-(4-ETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2-(4-ETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide
Uniqueness
N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2-(4-ETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H20ClFN2O2 |
---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-2-(4-ethylphenoxy)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C22H20ClFN2O2/c1-2-16-6-10-19(11-7-16)28-15-22(27)26(21-5-3-4-12-25-21)14-17-8-9-18(24)13-20(17)23/h3-13H,2,14-15H2,1H3 |
InChI Key |
NWLKFPFFCZQCLG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)N(CC2=C(C=C(C=C2)F)Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.